molecular formula C9H10F2O2 B12081077 3-(2,2-Difluoropropoxy)phenol

3-(2,2-Difluoropropoxy)phenol

Cat. No.: B12081077
M. Wt: 188.17 g/mol
InChI Key: AEXZYDJDOINJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2-Difluoropropoxy)phenol is an organic compound characterized by a phenol group attached to a 2,2-difluoropropoxy substituent. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoropropoxy)phenol typically involves the etherification of phenol with 2,2-difluoropropanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoropropoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(2,2-Difluoropropoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. Additionally, the difluoropropoxy group can enhance the compound’s lipophilicity and stability, affecting its distribution and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropanol: A precursor in the synthesis of 3-(2,2-Difluoropropoxy)phenol.

    2,3-Difluorophenol: Another phenolic compound with similar structural features.

    2,2,2-Trifluoroethoxyphenol: A related compound with a trifluoroethoxy substituent.

Uniqueness

This compound is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. Additionally, the combination of the phenol and difluoropropoxy groups provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

3-(2,2-difluoropropoxy)phenol

InChI

InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5,12H,6H2,1H3

InChI Key

AEXZYDJDOINJKB-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC(=C1)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.